

Application Note: 4-(2,4-Dinitrophenylazo)phenol as a Chromogenic Transducer

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Compound of Interest

Compound Name: 4-(2,4-Dinitrophenylazo)phenol

CAS No.: 16081-15-5

Cat. No.: B098584

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Executive Summary

4-(2,4-Dinitrophenylazo)phenol (CAS: 6690-51-3) is a solvatochromic and pH-sensitive azo dye. Unlike broad-spectrum metallochromic indicators (e.g., PAR, PAN) that bind transition metals directly, this reagent is best utilized as the optical switch in supramolecular sensors.

In drug development and clinical chemistry, it is chemically tethered to macrocyclic hosts (crown ethers) to create Chromoionophores. These engineered molecules allow for the spectrophotometric determination of "silent" ions like Potassium (K^+) and Sodium (Na^+) which otherwise lack spectroscopic signatures.

Key Applications

- Primary: Signal transduction in optical sensors for serum electrolytes (K^+ , Na^+).
- Secondary: pH-sensitive probing in non-aqueous titrations.
- Tertiary: Direct spectrophotometric determination of Zirconium (IV) and Beryllium (II) (requires specific pH masking).

Chemical & Physical Properties[1][2][3][4][5][6][7]

Property	Specification
IUPAC Name	4-[(2,4-Dinitrophenyl)diazenyl]phenol
CAS Number	6690-51-3
Molecular Formula	C ₁₂ H ₈ N ₄ O ₅
Molecular Weight	288.22 g/mol
Appearance	Orange to Reddish-Brown Crystalline Powder
Solubility	Soluble in Acetone, THF, Ethanol; Insoluble in Water
pKa (Phenolic)	~6.8 – 7.2 (Solvent dependent)
(Acidic)	360–380 nm (Yellow)
(Basic)	550–580 nm (Violet/Blue)

Mechanism of Action: The "Proton-Switch"

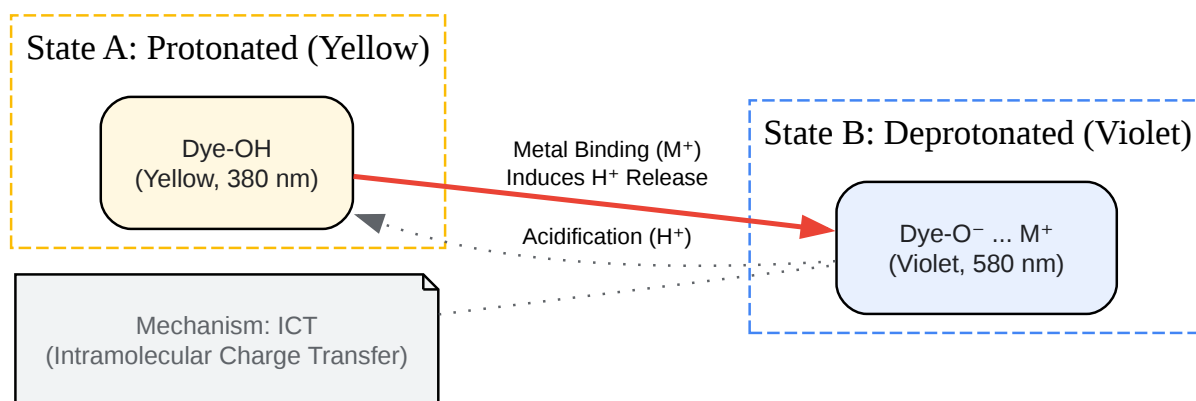
The utility of **4-(2,4-Dinitrophenylazo)phenol** relies on Intramolecular Charge Transfer (ICT).

- **Protonated State (Yellow):** In acidic or neutral media, the phenolic hydroxyl group is protonated. The electron-withdrawing dinitrophenyl group limits resonance, resulting in absorption in the UV/blue region (appearing yellow).
- **Deprotonated State (Violet):** Upon deprotonation (by base or metal-induced pKa shift), the phenolate anion forms. This creates a strong "push-pull" system between the electron-rich phenolate oxygen and the electron-poor dinitrophenyl group, shifting absorption to the visible red/violet region.

The Chromoionophore Principle

When attached to a crown ether (e.g., 18-Crown-5), the binding of a metal ion (like K⁺) stabilizes the phenolate anion without adding a base. The metal ion effectively "pushes" the

proton off, triggering the color change.



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Caption: The metal-induced deprotonation mechanism shifting the reagent from yellow (neutral) to violet (anionic).

Protocol: Preparation of Reagent Solutions

Safety: This compound is an azo dye and nitro-aromatic. Handle with gloves and avoid inhalation. It may be explosive if heated under confinement (typical of dry nitro compounds).

Reagent A: Stock Solution (1.0 mM)

- Weigh 28.8 mg of **4-(2,4-Dinitrophenylazo)phenol**.
- Dissolve in 10 mL of THF (Tetrahydrofuran) or Acetone (HPLC Grade).
- Transfer to a 100 mL volumetric flask.
- Dilute to volume with Ethanol.
- Storage: Store in an amber bottle at 4°C. Stable for 1 month.

Reagent B: Buffer System (pH Control)

For metal determination, strict pH control is vital to prevent premature deprotonation.

- For Zirconium: 1.0 M HCl (Acidic medium is required).
- For Potassium (Crown Ether Derivative): Tris-HCl or Triethanolamine buffer (pH 7.5 - 8.0).

Experimental Protocol: Determination of Potassium (K⁺)

Note: This protocol assumes the use of the reagent functionalized with 18-Crown-5, or the use of the bare dye in a biphasic extraction system with a crown ether.

Objective: Quantify K⁺ in serum or aqueous samples using the "extraction-spectrophotometry" method.

Reagents

- Chromogenic Reagent: 1.0 mM **4-(2,4-Dinitrophenylazo)phenol** in Chloroform.
- Ionophore: 18-Crown-5 (if not already attached to the dye).
- Base: Triethylamine (TEA).

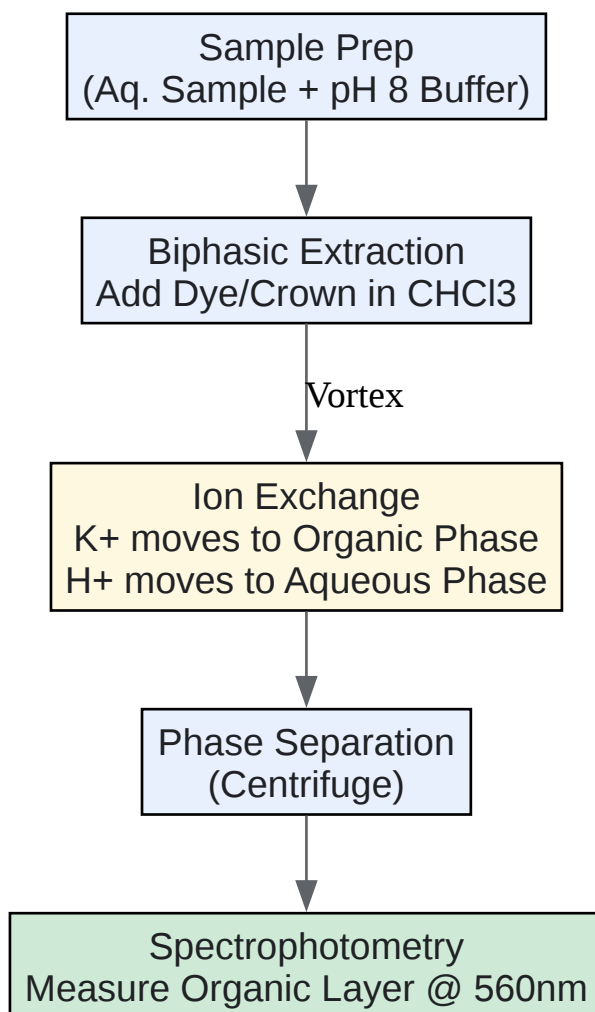
Workflow

- Sample Prep: Take 1.0 mL of aqueous sample (containing K⁺). Adjust pH to 8.0 using TEA buffer.
- Extraction: Add 1.0 mL of the Chromogenic Reagent (organic phase).
- Mixing: Vortex vigorously for 2 minutes. The K⁺ ions will migrate into the organic layer, complexing with the crown ether and forcing the dye to deprotonate to maintain charge neutrality.
- Separation: Centrifuge at 3000 rpm for 5 minutes to separate phases.
- Measurement: Carefully remove the organic (bottom) layer.
- Quantification: Measure Absorbance at 560 nm against a reagent blank.

Data Analysis

Construct a calibration curve using KCl standards (0.1 – 10 mM).

- Linearity: Typically linear up to 5 mM.
- Interference: Sodium (Na^+) may interfere; use 18-Crown-5 for high K^+ selectivity.



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Caption: Extraction-spectrophotometry workflow for Potassium determination.

Protocol: Determination of Zirconium (Zr^{4+})

The bare dye can form a chelate with high-valence metals in acidic media.

- Conditioning: Adjust sample acidity to 1.0 M HCl. Zirconium forms stable complexes even in high acid, while interferences (Ca, Mg, Al) do not.
- Reaction: Mix 2 mL of sample with 1 mL of Reagent A (Ethanollic stock).
- Incubation: Heat at 60°C for 10 minutes to accelerate complex formation.
- Measurement: Cool to room temperature. Measure Absorbance at 520 nm.
 - Note: The blank should be the reagent in 1.0 M HCl (Yellow). The Zr-complex will appear Red/Violet.

Troubleshooting & Expert Tips

Issue	Probable Cause	Corrective Action
High Blank Absorbance	pH is too high; dye is deprotonating spontaneously.	Lower the pH of the buffer. Ensure glassware is acid-washed (alkali from glass can trigger the dye).
Non-Linear Calibration	Dye aggregation or saturation.	Dilute the dye stock. Ensure the dye concentration is at least 10x the expected analyte concentration.
Slow Color Development	Kinetic barrier in biphasic extraction.	Increase vortex time or add a phase-transfer catalyst (though the crown ether usually acts as one).
Precipitation	Dye insolubility in aqueous mix.	Increase the percentage of Ethanol/Acetone in the final mixture (keep >30% organic solvent).

References

- Sigma-Aldrich.18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol] Product Specification. (Chromogenic ionophore for K⁺ determination).

- TCI Chemicals.4-(4-Nitrophenylazo)phenol and derivatives properties. (Structural analogues and physical data).[1]
- PubChem.Compound Summary for CAS 6690-51-3. (Physical properties and toxicity data).
- Uysal, U.D., et al.Rapid direct spectrophotometric determination of zirconium(IV) in alloys.[2] (Methodology for Zr determination using azo dyes). 3

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